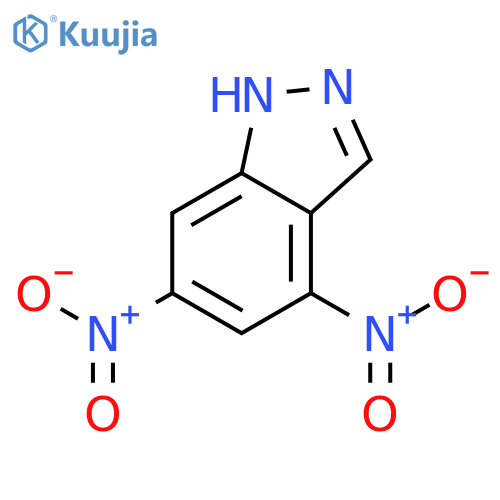Cas no 62969-01-1 (4,6-Dinitroindazole)

4,6-Dinitroindazole structure
商品名:4,6-Dinitroindazole
4,6-Dinitroindazole 化学的及び物理的性質
名前と識別子
-
- 4,6-Dinitro-1H-indazole
- 1H-Indazole,4,6-dinitro-
- 4,6-Dinitroindazole
- 1H-Indazole,4,6-dinitro
- 4,6-dinitro-1(2)H-indazole
- 4,6-Dinitro-benzopyrazole
- DTXSID60364857
- AC-14831
- CS-0319679
- FT-0715105
- AKOS001702840
- CHEMBL3973669
- 62969-01-1
-
- インチ: InChI=1S/C7H4N4O4/c12-10(13)4-1-6-5(3-8-9-6)7(2-4)11(14)15/h1-3H,(H,8,9)
- InChIKey: XDUJSJUGOHAQFZ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C2=CNN=C12)[N+](=O)[O-])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 208.02300
- どういたいしつりょう: 208.023
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 120Ų
じっけんとくせい
- 密度みつど: 1.752 g/cm3
- ふってん: 455.3ºC at 760 mmHg
- フラッシュポイント: 229.1ºC
- 屈折率: 1.777
- PSA: 120.32000
- LogP: 2.42570
4,6-Dinitroindazole セキュリティ情報
4,6-Dinitroindazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4,6-Dinitroindazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D482863-10mg |
4,6-Dinitroindazole |
62969-01-1 | 10mg |
$ 135.00 | 2022-06-05 | ||
| TRC | D482863-2mg |
4,6-Dinitroindazole |
62969-01-1 | 2mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D482863-1mg |
4,6-Dinitroindazole |
62969-01-1 | 1mg |
$ 50.00 | 2022-06-05 |
4,6-Dinitroindazole 関連文献
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
62969-01-1 (4,6-Dinitroindazole) 関連製品
- 5401-94-5(5-nitro-1H-indazole)
- 7597-18-4(6-nitro-1H-indazole)
- 2942-40-7(4-Nitro-1H-indazole)
- 65750-02-9(6-Nitroindazole)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
